Product packaging for GalNAc|A(1-4)GlcNAc-|A-pNP(Cat. No.:)

GalNAc|A(1-4)GlcNAc-|A-pNP

Cat. No.: B12409248
M. Wt: 545.5 g/mol
InChI Key: HWBFEVWOQMUQIE-BFKOZBEUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Defined Glycosidic Structures in Glycan Research

The function of a glycan is intrinsically linked to its specific structure, which is defined by the sequence of its monosaccharide units, the configuration of the linkages between them, and its attachment to other molecules. nih.gov Even subtle variations in this structure can dramatically alter its biological activity. neb.cn Therefore, having access to well-defined glycosidic structures is paramount for elucidating the specific roles of different glycans in health and disease. researchgate.net These defined structures serve as essential tools for identifying and characterizing glycan-binding proteins (GBPs) and the enzymes responsible for glycan synthesis and degradation, known as glycosyltransferases and glycoside hydrolases, respectively. researchgate.netcecionilab.com The ability to synthesize specific glycan structures allows researchers to probe these interactions with high precision, contributing to a deeper understanding of fundamental biological processes. researchgate.netnih.gov

Overview of Chromogenic Glycosides as Enzymatic Substrates

Chromogenic glycosides are synthetic molecules that have become indispensable tools in glycobiology for the detection and characterization of glycoside hydrolase activity. nih.govbiosynth.com These compounds consist of a carbohydrate moiety linked to a chromogenic aglycone, a non-carbohydrate part of the molecule. ontosight.ai A commonly used chromogen is p-nitrophenol (pNP). nih.govnih.gov When the glycosidic bond is cleaved by a specific enzyme, the colorless substrate releases the chromogenic aglycone, which, in the case of p-nitrophenol, produces a distinct yellow color that can be easily quantified using a spectrophotometer. nih.govnih.gov This colorimetric assay provides a straightforward and sensitive method for measuring enzyme activity and determining kinetic parameters such as Km and Vmax. nih.govnih.gov The use of chromogenic substrates like p-nitrophenyl glycosides has greatly facilitated the screening for novel enzymes, the purification of enzymes, and the detailed study of their substrate specificity. nih.govnih.gov

Structural Context of GalNAcα(1-4)GlcNAc-pNP within Glycan Chemistry and Biochemistry

The compound p-nitrophenyl-N-acetyl-α-D-galactosaminyl-(1→4)-N-acetyl-β-D-glucosaminide, abbreviated as GalNAcα(1-4)GlcNAc-pNP, is a synthetic disaccharide probe. It features a terminal N-acetylgalactosamine (GalNAc) residue linked via an α(1-4) glycosidic bond to an N-acetylglucosamine (GlcNAc) residue. This disaccharide unit is, in turn, attached to a p-nitrophenyl (pNP) group.

The GalNAcα(1-4)GlcNAc linkage itself is a specific carbohydrate motif. While the β1-4 linkage between GalNAc and GlcNAc is a known structure, the α1-4 linkage is less common but of significant biological interest. nih.govchemrxiv.org The synthesis of such complex and specifically linked oligosaccharides is a challenging task in carbohydrate chemistry. chemrxiv.org

In the broader context of glycobiology, this specific disaccharide structure can serve as a substrate for certain glycoside hydrolases. nih.gov The α-linkage and the specific monosaccharide units (GalNAc and GlcNAc) dictate which enzymes can recognize and cleave this molecule. nih.govnih.gov The pNP group allows for the convenient colorimetric detection of this enzymatic cleavage, making GalNAcα(1-4)GlcNAc-pNP a valuable tool for identifying and characterizing enzymes with this particular substrate specificity. nih.govresearchgate.net The study of such enzymes is crucial for understanding the degradation of complex glycans in various biological systems.

Research Findings on Related Glycosidic Probes

While direct research findings on GalNAcα(1-4)GlcNAc-pNP are limited in the provided search results, extensive research on similar chromogenic glycosides highlights their utility in enzymatic studies. For instance, various studies have utilized p-nitrophenyl-β-D-N-acetylglucosaminide (pNP-GlcNAc) and other pNP-linked oligosaccharides to characterize the activity and substrate specificity of different glycoside hydrolases, such as chitinases and β-N-acetylhexosaminidases. nih.govnih.govtandfonline.com These studies often involve determining kinetic parameters to understand the efficiency with which an enzyme processes a particular substrate. nih.gov The principles and methodologies applied in these studies are directly transferable to the investigation of enzymes acting on GalNAcα(1-4)GlcNAc-pNP.

Enzyme ClassSubstrate ExampleResearch Focus
Glycoside Hydrolase Family 84 (GH84)pNP-GlcNAcDetermining kinetic parameters (Km, Vmax, kcat) and substrate specificity. nih.gov
ChitinasespNP-(GlcNAc)2Surveying enzyme activity and determining kinetic parameters. nih.gov
β-N-acetylhexosaminidasespNP-β-GlcNAcInvestigating the influence of allosteric regulators on enzyme activity. tandfonline.com
Endo-α-N-acetyl-D-galactosaminidasep-nitrophenyl-Galβ1-3GalNAcScreening for enzyme activity during purification and determining substrate specificity. nih.gov

Table 1: Examples of Research Utilizing Chromogenic Glycoside Substrates. This table illustrates how different chromogenic substrates are employed to study various aspects of glycoside hydrolase function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31N3O13 B12409248 GalNAc|A(1-4)GlcNAc-|A-pNP

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H31N3O13

Molecular Weight

545.5 g/mol

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C22H31N3O13/c1-9(28)23-15-18(31)17(30)13(7-26)36-22(15)38-20-14(8-27)37-21(16(19(20)32)24-10(2)29)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17+,18-,19-,20-,21-,22+/m1/s1

InChI Key

HWBFEVWOQMUQIE-BFKOZBEUSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O

Origin of Product

United States

Enzymatic Applications of Galnacα 1 4 Glcnac Pnp: Glycosidase and Glycosyltransferase Substrate Profiling

Characterization of Glycosidase Activity

The utility of GalNAcα(1-4)GlcNAc-pNP as a substrate is primarily determined by the specificity of the glycosidases being investigated. The nature of the terminal sugar (GalNAc), the anomeric configuration (α), and the linkage position (1-4) are critical determinants of enzyme recognition and catalysis.

Substrate for N-Acetylhexosaminidases (EC 3.2.1.52)

N-Acetyl-β-hexosaminidases (EC 3.2.1.52) are a widespread class of exoglycosidases that catalyze the hydrolysis of terminal, non-reducing N-acetyl-D-glucosamine (GlcNAc) and N-acetyl-D-galactosamine (GalNAc) residues from various glycoconjugates. nih.govmdpi.com These enzymes are fundamentally characterized by their specificity for the β-anomeric linkage. nih.govnih.gov

Given their inherent specificity for β-glycosides, standard N-acetyl-β-hexosaminidases would not be expected to exhibit significant hydrolytic activity towards GalNAcα(1-4)GlcNAc-pNP. The α-configuration of the terminal GalNAc residue would prevent proper binding and orientation within the active site of these enzymes, making it a poor or non-substrate for this class. Activity against this substrate would suggest the presence of a different, more specific enzyme, such as an α-N-acetylgalactosaminidase.

Substrate for N-Acetyl-β-galactosaminidases (EC 3.2.1.53)

N-Acetyl-β-galactosaminidases (EC 3.2.1.53) are a more specific subclass of hexosaminidases that preferentially hydrolyze terminal β-linked N-acetylgalactosamine residues. wikipedia.orgqmul.ac.uk These enzymes are distinguished from the more general β-hexosaminidases by their higher selectivity for GalNAc over GlcNAc. cazypedia.org

Similar to the broader class of N-acetyl-β-hexosaminidases, the defining characteristic of this enzyme group is its stringent requirement for a β-anomeric linkage. cazypedia.orgnih.gov Therefore, GalNAcα(1-4)GlcNAc-pNP, with its α-linkage, would not be a suitable substrate for characterizing enzymes under the EC 3.2.1.53 classification. Hydrolysis of this compound would indicate an enzymatic activity outside of this definition, likely an α-N-acetylgalactosaminidase.

Assessment of Linkage Specificity (α vs. β, 1-4 vs. other linkages)

The primary application of a substrate like GalNAcα(1-4)GlcNAc-pNP is in the precise assessment of an enzyme's linkage specificity. To confirm an enzyme's preference, this substrate would be used in parallel with a panel of related compounds, including:

GalNAcβ(1-4)GlcNAc-pNP: To directly compare the activity on an α- versus a β-linkage. A true α-glycosidase would cleave the former but not the latter.

pNP-α-GalNAc: A monosaccharide substrate to determine if the enzyme requires a disaccharide structure or if it can act on a terminal monosaccharide.

GalNAcα(1-3)GlcNAc-pNP or GalNAcα(1-6)GlcNAc-pNP: To probe the enzyme's specificity for the 1-4 linkage versus other common linkages.

An enzyme that demonstrates high activity exclusively with GalNAcα(1-4)GlcNAc-pNP would be classified as a highly specific α-(1-4)-N-acetylgalactosaminidase.

Enzyme Kinetic Analysis using GalNAcα(1-4)GlcNAc-pNP

Enzyme kinetic studies are essential for quantifying the efficiency and affinity of an enzyme for its substrate. Through the measurement of reaction rates at various substrate concentrations, key kinetic parameters can be determined.

Determination of Michaelis-Menten Kinetic Parameters (K_m, V_max, k_cat)

The Michaelis-Menten model is used to describe the kinetics of many enzymes. dntb.gov.ua The key parameters derived from this model are:

K_m (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the substrate's affinity for the enzyme; a lower K_m indicates higher affinity.

V_max (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

k_cat (turnover number): The number of substrate molecules converted to product per enzyme molecule per unit of time. It is calculated as V_max / [E], where [E] is the total enzyme concentration.

The table below shows representative kinetic parameters for N-Acetylhexosaminidases using common pNP-monosaccharide substrates.

EnzymeSubstrateK_m (mM)k_cat (s⁻¹)Reference
N-Acetylhexosaminidase (Paraglaciecola hydrolytica)pNP-β-GlcNAc0.2585.2 nih.gov
N-Acetylhexosaminidase (Paraglaciecola hydrolytica)pNP-β-GalNAc0.2689.4 nih.gov
StrH (GH20-2 domain from S. pneumoniae)pNP-β-GlcNAc0.432.5 nih.gov
N-Acetylhexosaminidase (Wild-Type TfHex)pNP-β-GlcNAc0.2632.8 nih.gov
N-Acetylhexosaminidase (Wild-Type TfHex)pNP-β-GalNAc0.2039.2 nih.gov

Evaluation of Catalytic Efficiency (k_cat/K_m) for Various Enzymes

The catalytic efficiency, or specificity constant, is given by the ratio k_cat/K_m. This value is a second-order rate constant that measures how efficiently an enzyme converts a substrate to product at low substrate concentrations. It is a useful parameter for comparing an enzyme's preference for different substrates. A higher k_cat/K_m value indicates greater catalytic efficiency.

The following table presents the calculated catalytic efficiencies for the enzymes and substrates listed above.

EnzymeSubstrateCatalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹)Reference
N-Acetylhexosaminidase (Paraglaciecola hydrolytica)pNP-β-GlcNAc341,000 nih.gov
N-Acetylhexosaminidase (Paraglaciecola hydrolytica)pNP-β-GalNAc344,000 nih.gov
StrH (GH20-2 domain from S. pneumoniae)pNP-β-GlcNAc5,814 nih.gov
N-Acetylhexosaminidase (Wild-Type TfHex)pNP-β-GlcNAc126,154 nih.gov
N-Acetylhexosaminidase (Wild-Type TfHex)pNP-β-GalNAc196,000 nih.gov

Influence of Environmental Factors on Enzyme Activity (e.g., pH, temperature)

The enzymatic hydrolysis of GalNAcα(1-4)GlcNAc-pNP is significantly influenced by environmental conditions such as pH and temperature. The optimal conditions for enzyme activity are enzyme-specific and provide insights into the physiological environment in which the enzyme naturally functions.

The effect of pH on enzyme activity is typically determined by assaying the enzyme across a range of pH values. For instance, a hypothetical α-N-acetylgalactosaminidase might exhibit a pH optimum in the acidic range, as is common for lysosomal glycosidases, or a neutral to alkaline optimum for enzymes from other cellular compartments or from various microorganisms. The activity profile often follows a bell-shaped curve, with the peak representing the optimal pH for catalysis.

Similarly, temperature plays a crucial role in enzyme kinetics. As the temperature increases, the rate of the enzymatic reaction generally increases until an optimal temperature is reached. Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity. The thermal stability of an enzyme, its ability to withstand higher temperatures over time, can also be assessed using this substrate.

Table 1: Hypothetical pH and Temperature Optima for a Fungal α-N-acetylgalactosaminidase Acting on GalNAcα(1-4)GlcNAc-pNP

Parameter Optimal Value
pH Optimum 5.5

| Temperature Optimum (°C) | 50 |

Enzymatic Mechanism Elucidation

The specific structure of GalNAcα(1-4)GlcNAc-pNP makes it a useful probe for investigating the catalytic mechanisms of glycoside hydrolases.

Studies of Retaining vs. Inverting Glycosidases

Glycoside hydrolases are broadly classified as either retaining or inverting enzymes based on the stereochemical outcome of the hydrolysis reaction. Retaining enzymes catalyze hydrolysis via a double-displacement mechanism, resulting in a product with the same anomeric configuration as the substrate. Inverting enzymes, on the other hand, utilize a single-displacement mechanism, leading to an inversion of the anomeric stereochemistry. By analyzing the stereochemistry of the released GalNAc moiety from GalNAcα(1-4)GlcNAc-pNP, researchers can determine the catalytic mechanism of the enzyme under investigation.

Investigation of Substrate-Assisted Catalysis (e.g., Oxazolinium Ion Intermediates)

In some retaining glycosidases, the 2-acetamido group of the substrate, such as the N-acetyl group in GalNAc, can participate directly in the catalytic mechanism. This is known as substrate-assisted catalysis, which proceeds through a cyclic oxazolinium ion intermediate. The use of substrates like GalNAcα(1-4)GlcNAc-pNP allows for the study of this mechanism, for example, by comparing its hydrolysis rate to that of substrates lacking the 2-acetamido group or by using mechanism-based inhibitors that trap the enzyme-intermediate complex.

Identification of Catalytically Important Residues through Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique used to probe the function of specific amino acid residues within an enzyme's active site. By systematically replacing key residues, such as the catalytic nucleophile and the acid/base catalyst, and then assaying the mutant enzymes with GalNAcα(1-4)GlcNAc-pNP, researchers can determine the role of these residues in substrate binding and catalysis. A significant decrease or complete loss of activity upon mutation indicates the critical nature of that residue.

Table 2: Hypothetical Kinetic Parameters of Wild-Type and Mutant α-N-acetylgalactosaminidase with GalNAcα(1-4)GlcNAc-pNP

Enzyme Variant kcat (s⁻¹) Km (mM) kcat/Km (s⁻¹mM⁻¹)
Wild-Type 150 0.8 187.5
D204A (Nucleophile Mutant) 0.01 1.2 0.008

| E255A (Acid/Base Mutant) | 0.05 | 1.0 | 0.05 |

Glycosyltransferase Acceptor/Donor Specificity Studies

In addition to its use as a substrate for hydrolases, GalNAcα(1-4)GlcNAc-pNP can also be employed in the study of glycosyltransferases, enzymes that catalyze the transfer of sugar moieties from an activated donor to an acceptor molecule.

Molecular Recognition and Substrate Selectivity Within Glycan Processing Enzymes

Carbohydrate-Protein Interaction Profiling

The interaction between a glycan substrate and an enzyme is a highly specific process dictated by the three-dimensional architecture of the enzyme's active site. Profiling these interactions provides insight into the forces and structural features that determine whether a glycan will bind to an enzyme and be processed.

While specific binding data for GalNAcα(1-4)GlcNAc-pNP is not extensively documented, the binding specificities can be inferred from studies on enzymes acting on structurally related motifs. Glycosyltransferases, for instance, exhibit stringent requirements for their acceptor substrates. nih.gov Many β-N-acetylhexosaminidases, a class of glycosidases, are capable of hydrolyzing terminal β-linked GlcNAc and GalNAc residues. nih.gov However, their activity on an α-linked GalNAc residue, as present in the target compound, would be limited or non-existent, highlighting the high degree of anomeric specificity.

Binding Affinities of Wisteria floribunda Agglutinin (WFA) to Related Glycans
CompoundDissociation Constant (KD)
LacdiNAcβ-pNP (GalNAcβ1-4GlcNAc-pNP)5.45 µM
GalNAcα-pNP92.4 µM
Galβ-pNP0.47 mM

Data derived from surface plasmon resonance analyses. nih.gov

The affinity of an enzyme for a substrate like GalNAcα(1-4)GlcNAc-pNP is governed by a combination of specific molecular interactions within the enzyme's active site. These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govacs.org

Hydrogen Bonding: The hydroxyl groups and the N-acetyl group of both the GalNAc and GlcNAc moieties are critical for forming a network of hydrogen bonds with amino acid residues (such as Asp, Glu, Arg, and Asn) in the enzyme's binding pocket. nih.govresearchgate.net The precise orientation of these groups is crucial; for example, core 1 β1,3-Gal-transferase (C1GalT) requires the 3- and 4-hydroxyl groups of the GalNAc moiety to be unmodified for substrate activity. nih.gov

Hydrophobic Interactions: The N-acetyl group of GalNAc and GlcNAc provides a key recognition element. The methyl group of the acetyl moiety can engage in hydrophobic or CH-π interactions with aromatic residues (e.g., Tyr, Trp, Phe) in the active site. nih.govacs.org These interactions are often fundamental to the enzyme's ability to distinguish between different N-acetylated sugars and contribute significantly to binding affinity. nih.govnih.gov The structure of the retaining glycosyltransferase PglH shows that the N-acetyl group of the acceptor GalNAc interacts with an arginine residue. researchgate.net

Recognition of the Disaccharide Structure: For a disaccharide substrate, the enzyme must accommodate both sugar rings and recognize the specific glycosidic linkage. The relative orientation of the two sugar rings, dictated by the α(1-4) linkage, creates a unique three-dimensional shape that must fit into the binding cleft of the enzyme. plos.org The binding site often consists of subsites, each accommodating one monosaccharide unit, ensuring specificity for the entire glycan structure. osti.gov

Comparative Substrate Specificity Studies

To fully understand the molecular recognition of GalNAcα(1-4)GlcNAc-pNP, it is essential to compare how enzymes differentiate it from other similar substrates. These studies reveal the key features that enzymes use to select their targets with high precision.

GalNAc and GlcNAc are epimers, differing only in the stereochemistry of the hydroxyl group at the C4 position (axial in GalNAc, equatorial in GlcNAc). This seemingly minor difference is a major determinant for enzyme specificity. researchgate.net Enzyme active sites are exquisitely shaped to accommodate one epimer over the other. For an enzyme specific to GalNAc, the binding pocket will have space to accept the axial C4-OH and will form specific hydrogen bonds with it. In contrast, the equatorial C4-OH of GlcNAc would create a steric clash with residues in the same pocket, preventing effective binding. researchgate.net For example, the specificity of the glycosyltransferase PglH for GalNAc over GlcNAc is explained by a steric clash that the equatorial hydroxyl group of GlcNAc would create with the main chain carbonyl oxygen of a leucine residue (L269). researchgate.net

Some enzymes, particularly certain β-N-acetylhexosaminidases, can accommodate both GalNAc and GlcNAc, although often with a preference for one over the other. nih.gov This broader specificity suggests a more flexible binding site in the region that interacts with the C4-hydroxyl group.

The anomeric configuration of the glycosidic linkage—whether it is α (axial) or β (equatorial)—is a critical factor in substrate recognition. Most glycosyltransferases and glycosidases are highly specific for one anomer. nih.gov For example, core 1 synthase (C1GalT) acts on GalNAcα-anomers but not the corresponding GalNAcβ-pnp. nih.gov Similarly, studies of β1,4-galactosyltransferase (β4GalT) show that acceptor substrates with a β-anomeric configuration are significantly more active than those with an α-configuration. frontiersin.org

The aglycone is the non-sugar portion of a glycoside, which in this case is the p-nitrophenyl (pNP) group. While often considered a simple leaving group for chromogenic assays, the aglycone can significantly influence enzyme-substrate recognition. nih.govnih.gov

Hydrophobicity and Size: The nature of the aglycone is a major determinant for the rate of sugar transfer by glycosyltransferases. nih.gov Hydrophobic aglycones like benzyl (B1604629) (Bn) or pNP are often preferred over free sugars, suggesting the presence of a complementary hydrophobic binding pocket near the catalytic site. nih.gov For some enzymes, larger peptide aglycones can lead to even higher activity, indicating an extended binding site that recognizes amino acid sequences. nih.govresearchgate.net

Chromogenic Properties: The pNP group is particularly useful in enzyme kinetics because its cleavage from the glycan by a glycosidase results in the release of p-nitrophenol. vernier.com Under basic conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color that can be quantified spectrophotometrically, allowing for a continuous and straightforward assay of enzyme activity. vernier.comnih.gov

The influence of the aglycone is enzyme-dependent. While some glycosyltransferases prefer substrates with hydrophobic aglycones, others may be inhibited by them. nih.gov This highlights how the aglycone is not merely a passive component but an active participant in the molecular recognition process.

Kinetic Parameters of Human Glycosyltransferases with Various Acceptor Substrates
EnzymeSubstrateKM (mM)Vmax (µmol/h/mg)
C1GalTGalNAcα-Bn0.80.14
C3GnTGalNAcα-Bn3.00.95
C2GnT1Galβ1–3GalNAcα-pNP1.10.08
C2GnT2Galβ1–3GalNAcα-pNP2.11.50
C2GnT2GlcNAcβ1–3GalNAcα-pNP5.81.00

Data obtained from assays of recombinant human glycosyltransferases. nih.gov

Analysis of Enzyme Substrate Promiscuity and Regioselectivity

The synthetic chromogenic substrate, GalNAcβ(1-4)GlcNAc-β-pNP, serves as a valuable tool for investigating the molecular recognition and substrate selectivity of glycan processing enzymes. Its structure allows for the detailed analysis of two key enzymatic properties: substrate promiscuity, the ability of an enzyme to catalyze reactions on a range of different substrates, and regioselectivity, the ability to catalyze a reaction at a specific position on a substrate.

Substrate Promiscuity in Glycoside Hydrolases

Glycoside Hydrolases (GHs), particularly β-N-acetylhexosaminidases (EC 3.2.1.52), are a class of enzymes known for their role in the cleavage of terminal N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) residues from glycoconjugates. nih.govmdpi.com Many of these enzymes exhibit considerable substrate promiscuity, efficiently hydrolyzing both GlcNAc and GalNAc terminated substrates. researchgate.net

Kinetic Parameters of S. pneumoniae GH20C on pNP Monosaccharides
SubstrateKm (μM)kcat (min⁻¹)kcat/Km (min⁻¹·μM⁻¹)
pNP-GlcNAc560 (±60)3650 (±330)6.5 (±0.6)
pNP-GalNAc262 (±14)1100 (±59)4.5 (±0.2)

Similarly, studies on the human nucleocytoplasmic β-hexosaminidase D (HexD) have also demonstrated a degree of promiscuity, albeit with a preference for galactosaminide over glucosaminide substrates. nih.gov This inherent flexibility in substrate recognition is a key aspect of the molecular behavior of many glycan processing enzymes.

Regioselectivity in Transglycosylation Reactions

Beyond their hydrolytic activity, many β-N-acetylhexosaminidases can catalyze transglycosylation reactions, where a sugar moiety is transferred from a donor substrate (like GalNAcβ(1-4)GlcNAc-β-pNP) to an acceptor molecule. nih.govmdpi.com These reactions are of significant interest for the enzymatic synthesis of complex oligosaccharides. A critical aspect of these synthetic applications is the regioselectivity of the enzyme, which determines the specific hydroxyl group on the acceptor to which the sugar is transferred.

Detailed studies on the β-N-acetylhexosaminidase from the fungus Talaromyces flavus (TfHex) have provided remarkable insights into the structural determinants of regioselectivity. nih.govnih.gov When using pNP-activated donors, the stereochemistry of the acceptor monosaccharide was found to be a decisive factor in directing the position of glycosylation.

Specifically, when an acceptor with a gluco-configuration at the C-4 position (e.g., GlcNAc) was used, the enzyme exhibited a strong preference for forming a β(1-4) glycosidic linkage. nih.govresearchgate.net Conversely, when an acceptor with a galacto-configuration (e.g., GalNAc) was employed, the enzyme exclusively catalyzed the formation of a β(1-6) linkage. nih.govresearchgate.net This demonstrates a high degree of regioselectivity that is dependent on the subtle stereochemical differences of the acceptor substrate.

Regioselectivity of Talaromyces flavus β-N-acetylhexosaminidase in Transglycosylation
Donor SubstrateAcceptor Substrate (Configuration at C-4)Predominant Glycosidic Linkage FormedProduct
pNP-GlcNAcGlcNAc (gluco)β(1-4)GlcNAc-β(1-4)-GlcNAc
pNP-GalNAcGalNAc (galacto)β(1-6)GalNAc-β(1-6)-GalNAc

This stark difference in regioselectivity underscores the sophisticated molecular recognition capabilities of glycan processing enzymes. The active site of the enzyme can discern the orientation of a single hydroxyl group on the acceptor molecule and, based on this, direct the catalytic process to a specific position, leading to the formation of distinct oligosaccharide products. nih.govresearchgate.net Such detailed understanding of enzyme promiscuity and regioselectivity is fundamental for the prediction of enzyme function and for the rational design of biocatalysts for synthetic carbohydrate chemistry.

Role in Glycoconjugate Biosynthesis and Metabolism Research

Investigation of Glycan Metabolic Pathways

The LacdiNAc (GalNAcβ1-4GlcNAc) motif is a structural component of N- and O-glycans in a variety of mammalian cells and tissues, although it is less common than the related LacNAc (Galβ1-4GlcNAc) structure. mdpi.comencyclopedia.pub The biosynthesis of this motif is a key area of investigation, and synthetic substrates are crucial for identifying and characterizing the enzymes involved. mdpi.comencyclopedia.pub

Specifically, the enzymatic synthesis of GalNAcβ(1-4)GlcNAc-β-pNP can be achieved using β1,4-N-acetylgalactosaminyltransferases (β4GalNAcTs). nih.gov In one study, a β1,4-N-acetylgalactosaminyltransferase from the silkworm Bombyx mori (BmGalNAcT) was shown to efficiently transfer a GalNAc residue from the sugar donor UDP-GalNAc to the acceptor substrate GlcNAcβ-pNP, forming the β1,4 linkage characteristic of the LacdiNAc structure. nih.gov This type of in vitro synthesis allows researchers to confirm the function and linkage specificity of glycosyltransferases that participate in glycan metabolic pathways. nih.gov Such studies are essential for understanding how cells produce the diverse array of glycan structures required for their biological functions.

Probing O-Glycan Biosynthesis and Core Structure Formation

The initiation and elongation of mucin-type O-glycans involve a sequential series of reactions catalyzed by specific glycosyltransferases. Synthetic substrates are used to probe the precise requirements of these enzymes. Research on the enzymes that synthesize the core structures of O-glycans has utilized analogs like GalNAcβ-pNP to define their acceptor specificity. nih.gov

For instance, the formation of O-glycan Core 1 (Galβ1–3GalNAcα-Ser/Thr) and Core 3 (GlcNAcβ1–3GalNAcα-Ser/Thr) begins with a GalNAc residue attached to a serine or threonine. The enzymes responsible for the next step exhibit strict stereospecificity. Studies have shown that while GalNAcα-anomers linked to hydrophobic aglycones can act as substrates for these transferases, the β-anomer, GalNAcβ-pNP, is not recognized as a substrate by the enzymes that synthesize Core 1 and Core 3. nih.gov This demonstrates how specific synthetic compounds can be used to delineate the structural requirements of enzymes in the O-glycan biosynthetic pathway, confirming that the anomeric configuration of the acceptor sugar is critical for enzyme recognition.

Mimicry of Natural Glycan Antigens and Oligosaccharide Core Structures

The GalNAcβ(1-4)GlcNAc structure, also known as LacdiNAc, is an important glycan epitope with roles in cellular recognition and disease. nih.govnih.gov This disaccharide is overexpressed in several types of cancer, including prostate, pancreatic, and ovarian cancers, making it a significant tumor-associated carbohydrate antigen. nih.govresearchgate.net

The synthetic compound GalNAcβ(1-4)GlcNAc-β-pNP serves as a mimic of this natural antigen, facilitating research into its biological roles. A key example is its use in studying lectins, which are proteins that bind to specific carbohydrate structures. The Wisteria floribunda agglutinin (WFA) is a lectin that preferentially binds to the LacdiNAc disaccharide. nih.govresearchgate.net High-resolution structural and binding studies have utilized chemically synthesized LacdiNAcβ-pNP to investigate this interaction. nih.gov These studies reveal the molecular basis for the lectin's specificity and have helped establish WFA as a tool for detecting the LacdiNAc cancer glycobiomarker. nih.gov The ability of GalNAcβ(1-4)GlcNAc-β-pNP to mimic this biologically relevant structure makes it a critical reagent for cancer diagnostics and research. nih.govnih.gov

Table 1: Binding Affinity of Wisteria floribunda Agglutinin (WFA) for Different Glycan Ligands
LigandDissociation Constant (KD)
Galactose (Gal)4.67 x 10-4 M
N-Acetylgalactosamine (GalNAc)9.24 x 10-5 M
LacdiNAc (GalNAcβ1-4GlcNAc)5.45 x 10-6 M

This table presents data on the binding affinities of WFA to different sugar ligands, showing the highest affinity for the LacdiNAc structure. Data sourced from nih.govresearchgate.net.

Understanding Glycosylation Patterns in Biological Systems

The expression of the LacdiNAc group on N- and O-glycans is not uniform and appears to be regulated in a tissue-specific manner, with altered expression patterns often linked to disease. nih.gov For example, while the expression of LacdiNAc decreases during the progression of human breast cancer, its expression is enhanced in prostate, ovarian, and pancreatic cancers. nih.gov This differential expression suggests that the LacdiNAc group could serve as a potent diagnostic marker for specific human cancers. nih.gov Synthetic glycans like GalNAcβ(1-4)GlcNAc-β-pNP are essential for developing the analytical tools and assays needed to detect and quantify these changes in glycosylation patterns in biological samples.

Applications in the Study of Microbial Glycoside Hydrolases

Microbial glycoside hydrolases (GHs) are enzymes that break down complex carbohydrates by cleaving glycosidic bonds. sfu.casfu.ca The study of these enzymes is crucial for understanding microbial metabolism, host-pathogen interactions, and for various biotechnological applications. Chromogenic substrates, such as those containing a p-nitrophenyl (pNP) group, are widely used for the detection and kinetic characterization of GH activity. asm.orgmdpi.comnih.gov

When a glycoside hydrolase cleaves the glycosidic bond of a pNP-linked substrate, it releases p-nitrophenol, a yellow-colored compound that can be easily quantified using spectrophotometry. mdpi.com This allows for a continuous and straightforward assay to measure enzyme activity. GalNAcβ(1-4)GlcNAc-β-pNP can be used to screen for and characterize microbial enzymes that specifically recognize and cleave the terminal β-GalNAc linkage of the LacdiNAc structure.

Different families of glycoside hydrolases exhibit distinct substrate specificities. For example, enzymes in the GH123 family are N-acetyl-β-galactosaminidases that specifically hydrolyze terminal β-GalNAc residues, whereas GH20 and GH84 enzymes are often β-N-acetylhexosaminidases that can cleave both β-GlcNAc and β-GalNAc. nih.govcazypedia.org Using a panel of pNP-substrates, including GalNAcβ(1-4)GlcNAc-β-pNP, researchers can determine the precise specificity of a newly discovered microbial enzyme, which is fundamental to understanding its biological role. cazypedia.orgnih.gov

Table 2: Examples of Microbial Glycoside Hydrolase Families and Their Substrate Specificity
GH FamilyEnzyme TypeTypical pNP Substrate SpecificityReference
GH20β-N-AcetylhexosaminidaseActive on both pNP-GlcNAc and pNP-GalNAc nih.gov
GH84β-N-AcetylhexosaminidaseHigh specificity for pNP-GlcNAc; very low or no activity on pNP-GalNAc nih.gov
GH123N-Acetyl-β-galactosaminidaseStrictly active on pNP-β-GalNAc; no activity on pNP-β-GlcNAc cazypedia.org

This table summarizes the general substrate preferences of different glycoside hydrolase families as determined using pNP-linked monosaccharide substrates.

Advanced Methodologies for Characterization and Interaction Studies

Spectrophotometric Assays for Product Quantification

Spectrophotometric assays are fundamental for quantifying the enzymatic hydrolysis of GalNAcα(1-4)GlcNAcα-pNP. This method leverages the p-nitrophenyl (pNP) group, which acts as a chromogenic reporter. The core principle involves the enzymatic cleavage of the glycosidic bond between the oligosaccharide and the pNP moiety, releasing p-nitrophenol.

The enzymatic reaction can be summarized as follows: GalNAcα(1-4)GlcNAcα-pNP + H₂O ---(Glycosidase)--> GalNAcα(1-4)GlcNAc + p-Nitrophenol

While p-nitrophenol is colorless at neutral or acidic pH, it converts to the yellow-colored p-nitrophenolate ion under alkaline conditions. oiv.int The reaction is typically terminated by adding a strong base, such as sodium carbonate, which also serves to develop the color. oiv.intcolostate.edu The absorbance of the resulting solution is then measured spectrophotometrically, usually at a wavelength of 400-410 nm. oiv.intcolostate.edusigmaaldrich.com The amount of p-nitrophenol released is directly proportional to the enzyme activity, allowing for the quantification of reaction rates and the determination of kinetic parameters. nih.gov These assays are widely used due to their simplicity, sensitivity, and suitability for high-throughput screening.

A typical assay involves incubating the enzyme with the substrate in a suitable buffer at a controlled temperature and pH. colostate.edusigmaaldrich.com At specific time points, aliquots are taken, and the reaction is quenched with an alkaline solution before measuring the absorbance. colostate.edu A standard curve prepared with known concentrations of p-nitrophenol is used to convert absorbance values into the molar amount of product formed. colostate.edu

Table 1: Typical Components and Conditions for a Spectrophotometric Assay
ComponentTypical Concentration/ConditionPurpose
Buffer50 mM Sodium Acetate, pH 5.0Maintain optimal pH for enzyme activity
Substrate (GalNAcα(1-4)GlcNAcα-pNP)2-5 mMInitiate the enzymatic reaction; concentration should be optimized for substrate saturation colostate.edu
EnzymeVariable (e.g., 0.05-0.1 units/mL)Catalyze the hydrolysis of the substrate
Temperature37°CMaintain optimal temperature for enzyme activity sigmaaldrich.com
Stop Solution1.0 M Sodium CarbonateTerminate the reaction and develop the color of p-nitrophenolate oiv.int
Wavelength for Measurement400-410 nmMeasure the absorbance of the released p-nitrophenolate oiv.intcolostate.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

1D ¹H NMR spectra can provide initial fingerprints of the molecule, with distinct signals for anomeric protons and N-acetyl groups. nih.gov For GalNAcα(1-4)GlcNAcα-pNP, the chemical shifts and coupling constants of the anomeric protons are characteristic of the α-configuration of both the GalNAc and GlcNAc residues and the linkage to the pNP group.

2D NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Heteronuclear Single Quantum Coherence (HSQC), are employed to assign all the proton (¹H) and carbon (¹³C) resonances. acs.org The HSQC experiment, in particular, is powerful as it correlates directly bonded protons and carbons, providing a highly resolved spectrum that aids in identifying individual sugar residues. acs.orgnih.gov The specific linkage between the GalNAc and GlcNAc units at the 1→4 position can be definitively established using long-range correlation experiments like the Heteronuclear Multiple Bond Correlation (HMBC) experiment, which shows correlations between atoms separated by two or three bonds. acs.org Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions, providing insights into the preferred conformation of the disaccharide around the glycosidic bond.

Table 2: Expected NMR Data for Structural Elucidation
NMR ExperimentInformation ObtainedExample Application
1D ¹H NMRAnomeric proton signals, N-acetyl group signals, aromatic signals from pNP nih.govInitial assessment of purity and anomeric configuration
2D ¹H-¹H COSY/TOCSYIdentifies proton spin systems within each monosaccharide residue acs.orgAssigning all protons within the GalNAc and GlcNAc rings
2D ¹H-¹³C HSQCCorrelates each proton with its directly attached carbon nih.govComplete assignment of ¹H and ¹³C chemical shifts for each residue
2D ¹H-¹³C HMBCShows long-range (2-3 bond) correlations between protons and carbons acs.orgConfirms the α(1→4) glycosidic linkage between GalNAc and GlcNAc
2D NOESYIdentifies protons that are close in spaceDetermining the 3D conformation and spatial arrangement of the sugar rings

Mass Spectrometry (MS) for Product Identification and Purity Assessment

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of GalNAcα(1-4)GlcNAcα-pNP, confirm its identity, and assess its purity. nih.govfrontiersin.org Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for analyzing non-volatile and thermally labile molecules like oligosaccharides. nih.govresearchgate.net

A high-resolution mass spectrometer provides an accurate mass measurement, which can be used to confirm the elemental composition of the synthesized compound. For GalNAcα(1-4)GlcNAcα-pNP, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ or its adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ can be calculated and compared with experimental data.

Tandem mass spectrometry (MS/MS) is employed for structural characterization. nih.gov In an MS/MS experiment, the parent ion of interest is isolated and subjected to fragmentation, typically through collision-induced dissociation (CID). frontiersin.orgnih.gov The resulting fragment ions provide information about the sequence of monosaccharides and the nature of the glycosidic linkages. researchgate.net Fragmentation typically occurs at the glycosidic bonds, leading to characteristic losses of monosaccharide units. The presence of the pNP group also results in a unique fragmentation pattern. This detailed analysis helps to distinguish the target compound from potential isomers or impurities.

Table 3: Expected Mass Spectrometry Data for GalNAcα(1-4)GlcNAcα-pNP (C₂₂H₃₁N₃O₁₃)
Ion TypeTheoretical m/zInformation Provided
[M+H]⁺562.1888Molecular weight confirmation of the protonated molecule
[M+Na]⁺584.1707Molecular weight confirmation of the sodiated adduct
Fragment Ion (loss of pNP-OH)~423.16Confirms the presence of the p-nitrophenyl group
Fragment Ion (GlcNAcα-pNP)~343.11Indicates cleavage of the GalNAc-(1→4)-GlcNAc bond
Oxonium Ion (GalNAc)~204.09Characteristic fragment confirming the presence of a HexNAc residue

Surface Plasmon Resonance (SPR) and Fluorescence-Activated Cell Counting (FAC) for Binding Kinetics

Surface Plasmon Resonance (SPR) and Fluorescence-Activated Cell Counting (FACS) are powerful techniques for studying the interactions of carbohydrates with proteins, such as lectins and antibodies, in real-time and on cell surfaces, respectively.

Surface Plasmon Resonance (SPR) measures biomolecular interactions by detecting changes in the refractive index on the surface of a sensor chip. springernature.com To study the binding kinetics of GalNAcα(1-4)GlcNAcα-pNP, a binding partner (e.g., a specific lectin) is typically immobilized on the sensor chip. The GalNAcα(1-4)GlcNAcα-pNP solution is then flowed over the surface at various concentrations. The binding event is monitored in real-time, generating a sensorgram that shows the association and dissociation phases of the interaction. nih.gov

From these sensorgrams, key kinetic parameters can be calculated:

Association rate constant (kₐ): Describes the rate at which the complex is formed.

Dissociation rate constant (kₔ): Describes the rate at which the complex breaks apart.

Equilibrium dissociation constant (Kₗ): Calculated as kₔ/kₐ, it reflects the affinity of the interaction, with lower Kₗ values indicating higher affinity. nih.govpublichealthtoxicology.com

This method provides a detailed quantitative understanding of the binding affinity and specificity of proteins for this particular glycan structure. springernature.compublichealthtoxicology.com

Table 4: Kinetic Parameters Obtainable from SPR Analysis
ParameterUnitDescription
Association Rate (kₐ)M⁻¹s⁻¹Rate of complex formation
Dissociation Rate (kₔ)s⁻¹Rate of complex decay
Dissociation Constant (Kₗ)MMeasure of binding affinity (lower value = higher affinity)

Fluorescence-Activated Cell Counting (FACS) , a flow cytometry technique, can be used to analyze the binding of ligands to cell surface receptors. To apply this to GalNAcα(1-4)GlcNAcα-pNP, the compound would first need to be conjugated to a fluorescent probe. These fluorescently labeled glycans can then be incubated with a population of cells. FACS analysis quantifies the fluorescence intensity of individual cells, allowing for the identification and separation of cell populations that bind to the glycan. This approach is invaluable for screening cell libraries for specific carbohydrate-binding proteins or for studying the expression levels of glycan receptors on different cell types. Competition assays, where unlabeled glycans are used to compete with the fluorescent probe, can further validate the specificity of the binding interaction.

Computational Approaches in Understanding Galnacα 1 4 Glcnac Pnp Interactions

Molecular Docking and Dynamics Simulations of Enzyme-Substrate Complexes

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques for predicting and analyzing how a ligand, such as GalNAcα(1-4)GlcNAc-pNP, binds to and behaves within an enzyme's active site.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For glycosyltransferases, docking can reveal how the disaccharide substrate fits into the catalytic pocket. For instance, docking studies on related enzymes have shown how specific amino acid residues form hydrogen bonds and hydrophobic interactions with the sugar rings and the aglycone (p-nitrophenyl) group. These interactions are critical for positioning the substrate correctly for catalysis. In a study involving a mutant glycosidase, docking was used to successfully predict binding poses of a pNP-glycoside acceptor, which helped to explain the enzyme's transglycosylation regioselectivity.

Molecular Dynamics (MD) Simulations provide a dynamic view of the enzyme-substrate complex, revealing conformational changes and the role of solvent over time. All-atom MD simulations, often spanning hundreds of nanoseconds, have been instrumental in studying enzymes like polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs). nih.gov These simulations show that substrate binding is not a static event but an induced-fit process. mdpi.com Key findings from MD studies on related glycosyltransferase systems include:

Conformational Changes: The binding of substrates can induce significant conformational changes in the enzyme, particularly in flexible loops near the active site. For example, simulations of ppGalNAcT-2 showed that a functional loop transitions from an "open" (inactive) to a "closed" (active) state upon substrate binding. nih.govresearchgate.net

Role of Water: Water molecules in the active site are not passive bystanders. MD simulations reveal their crucial role in mediating interactions, enhancing enzyme flexibility, and participating in the catalytic mechanism itself. nih.gov The mobility and accessibility of water in the active site can be significantly higher in the absence of the substrate. nih.gov

Binding Stability: By calculating metrics like the root-mean-square deviation (RMSD) and radius of gyration (Rgyr), MD simulations can assess the stability of the enzyme-substrate complex. nih.gov The presence of the ligand generally has a stabilizing effect on the protein structure. nih.gov

Table 1: Key Findings from MD Simulations of Glycosyltransferase-Substrate Complexes
Enzyme SystemSimulation FocusKey Computational FindingReference
ppGalNAcT-2Substrate-induced conformational changesIdentified a transition of a key loop from a closed (active) to an open (inactive) state, correlated with the rotameric state of a conserved tryptophan residue. nih.govresearchgate.net
Heptosyltransferase I (GT-B family)Ligand-induced dynamics and binding orderDetermined the energetically favored pathway for ligand binding and release, revealing correlated motions between N- and C-terminal domains. nih.gov
α-(1->4)-galactosyltransferase LgtCConformational changes upon substrate bindingShowed that in the absence of the UDP-Gal donor, flexible loops open the active site to the solvent by almost 10 Å. nih.gov
O-GlcNAc Transferase (OGT)Sugar donor recognitionDocking and mutagenesis identified key hydrogen bonds between Thr560/Leu653 and the sugar's hydroxyl groups, crucial for substrate recognition. nih.gov

Conformational Analysis of Glycosidic Linkages

The three-dimensional structure of GalNAcα(1-4)GlcNAc-pNP is largely defined by the orientation around the α(1-4) glycosidic bond. This orientation is described by two torsional angles, phi (φ) and psi (ψ). Computational methods are essential for exploring the conformational space of these linkages and identifying low-energy, stable conformations. acs.org

The analysis of the potential energy surface of the glycosidic linkage is a primary goal. This is often visualized as a Ramachandran-style plot showing the energy as a function of the φ and ψ angles. Methods used for this analysis include:

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations: These methods sample a vast number of conformations to map the free-energy landscape associated with the glycosidic linkage. acs.org

Force Fields: The accuracy of these simulations depends heavily on the quality of the force field used to describe the interatomic forces. Several carbohydrate-specific force fields (e.g., GLYCAM, CHARMM36m) have been developed for this purpose. acs.org

Studies on α(1-4) linked disaccharides reveal that the glycosidic linkage is not entirely flexible but prefers specific regions of conformational space. nih.gov These preferred conformations are often stabilized by a combination of steric effects and the exo-anomeric effect, an electronic interaction involving the lone pairs of the glycosidic oxygen. dalalinstitute.com While the α(1-4) linkage is generally considered more rigid than other linkages like α(1-6), it still exhibits significant flexibility in solution, which can be crucial for its recognition by an enzyme.

Table 2: Representative Conformational Features of α(1-4) Glycosidic Linkages
ParameterDescriptionTypical Computational ApproachSignificance
Torsional Angle φDefined by atoms O5-C1-O4'-C4'Enhanced-sampling MD, Monte CarloDefines the primary orientation of the two sugar rings.
Torsional Angle ψDefined by atoms C1-O4'-C4'-C3'Enhanced-sampling MD, Monte CarloDefines the secondary orientation of the two sugar rings.
Energy MinimaLow-energy regions on the φ/ψ potential energy surfaceFree-energy map calculationsRepresents the most probable conformations of the disaccharide in solution or in the enzyme active site.
Exo-anomeric EffectStereoelectronic effect stabilizing certain φ anglesQuantum mechanics, Force field parameterizationContributes significantly to the rigidity and preferred geometry of the glycosidic bond.

Modeling of Reaction Transition States and Catalytic Mechanisms

Understanding how an enzyme catalyzes the cleavage or formation of the glycosidic bond in GalNAcα(1-4)GlcNAc-pNP requires studying the reaction mechanism, particularly the high-energy transition state (TS). Because transition states are fleeting and cannot be observed directly by most experimental techniques, computational modeling is indispensable. sfu.ca

The primary tool for this is the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method. nih.govnih.gov In a QM/MM simulation, the region of the system where bond-breaking and bond-forming events occur (e.g., the anomeric carbon, the glycosidic oxygen, and key catalytic residues) is treated with high-accuracy quantum mechanics. youtube.com The rest of the enzyme and solvent is treated with classical molecular mechanics. youtube.com

QM/MM studies on related glycoside hydrolases and glycosyltransferases have provided detailed, step-by-step pictures of their catalytic cycles. acs.orgnih.gov For retaining enzymes, which catalyze reactions with a net retention of the anomeric configuration, a two-step, double-displacement mechanism is common. cazypedia.org This involves:

Glycosylation: A nucleophilic residue from the enzyme (often an aspartate or glutamate) attacks the anomeric carbon, displacing the aglycone (or the rest of the sugar chain) and forming a covalent glycosyl-enzyme intermediate. nih.govnih.gov An acidic residue protonates the departing oxygen. nih.govnih.gov

Deglycosylation: A water molecule, activated by the now basic residue, attacks the anomeric carbon of the intermediate, hydrolyzing it and regenerating the free enzyme. nih.govnih.gov

QM/MM simulations can calculate the activation energy (Gibbs free energy barrier) for each step, identifying the rate-limiting step of the reaction. acs.orgnih.gov For example, a QM/MM study on human pancreatic α-amylase, which cleaves α(1-4) linkages, calculated an activation energy of 15.1 kcal/mol for the glycosylation step, in close agreement with the experimental value of 14.4 kcal/mol. nih.govacs.org These models also reveal the precise geometry of the transition state, often showing a distorted sugar ring (e.g., a half-chair or envelope conformation) with significant oxocarbenium ion character. acs.org

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a series of compounds to their biological activity. nih.gov Computational SAR methods, such as Quantitative Structure-Activity Relationship (QSAR), are used to build mathematical models that predict the activity of new, untested compounds. rsc.orgresearchgate.net

For a substrate like GalNAcα(1-4)GlcNAc-pNP, computational SAR can be used to understand how modifications to its structure would affect its binding affinity or reaction rate with a target enzyme. This is particularly valuable for designing potent and selective enzyme inhibitors. nih.gov

The process typically involves:

Data Set Collection: A series of analogues is synthesized and their biological activity (e.g., Km, Vmax, or IC50 values) is measured. nih.gov For example, analogues could involve modifications at the hydroxyl groups of either sugar, changes to the N-acetyl group, or different aglycone moieties instead of p-nitrophenyl. nih.gov

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include steric (size, shape), electronic (charge distribution), and hydrophobic properties.

Model Generation: Statistical methods are used to build a model that correlates the descriptors with the observed activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) generate 3D contour maps that show where increasing or decreasing steric bulk or electrostatic potential is predicted to enhance or diminish activity. rsc.org

Model Validation and Prediction: The model is validated using statistical techniques and then used to predict the activity of novel, computationally designed compounds.

Experimental studies on glycosyltransferases have provided rich datasets for potential SAR modeling. nih.gov For instance, the specificity of O-GlcNAc Transferase (OGT) was probed using various UDP-GlcNAc analogues. nih.gov It was found that modifications to the N-acyl group or deoxy modifications at the C4 or C6 hydroxyl groups decreased binding affinity. nih.gov A computational model could quantify these effects and guide the design of inhibitors that exploit specific interactions, such as the hydrophobic pocket near the N-acyl binding site. nih.gov

Table 3: Experimental SAR Data for Glycosyltransferase Substrates as a Basis for Computational Studies
EnzymeSubstrate/AnalogueModificationObserved Effect on Activity/BindingPotential Computational Insight
Human C1GalTGalNAcα-pNPAglycone group (pNP vs. Benzyl (B1604629) vs. Peptide)Activity is highly dependent on the aglycone; peptides are often preferred. nih.govDocking/MD could reveal specific interactions in the aglycone binding pocket.
Human C1GalTGalNAcβ-pNPAnomeric configuration (β instead of α)Inactive as a substrate. nih.govDocking could show steric hindrance preventing the β-anomer from binding.
O-GlcNAc Transferase (sOGT)UDP-6-deoxy-GlcNAcRemoval of C6-OH groupReduced binding affinity (higher Km). nih.govQSAR could quantify the importance of the H-bond donor at C6.
O-GlcNAc Transferase (sOGT)UDP-GlcNPrN-propionyl instead of N-acetylReduced binding affinity (higher Km). nih.gov3D-QSAR could map the steric limits of the N-acyl binding pocket.

Development of Inhibitors and Substrate Analogs

Rational Design of Glycosidase Inhibitors based on GalNAcα(1-4)GlcNAc-pNP Derivatives

The rational design of enzyme inhibitors is a cornerstone of modern medicinal chemistry, aiming to create molecules that can selectively bind to and inhibit the function of a target enzyme. The GalNAcα(1-4)GlcNAc-pNP scaffold provides a promising starting point for the design of specific inhibitors for glycosidases and glycosyltransferases, enzymes whose dysregulation is implicated in numerous diseases.

The design process often begins with understanding the substrate specificity of the target enzyme. For instance, glycosyltransferases that synthesize O-glycan cores exhibit distinct specificities for both the sugar moieties and the aglycone groups of their substrates. By modifying the GalNAcα(1-4)GlcNAc-pNP structure, researchers can develop analogs that act as competitive inhibitors. For example, modifications to the acceptor substrate, such as altering the aglycone group from p-nitrophenyl to a more hydrophobic benzyl (B1604629) group, have been shown to influence enzyme activity.

Furthermore, detailed structural information of the enzyme's active site allows for the design of inhibitors with enhanced affinity and selectivity. While specific studies on GalNAcα(1-4)GlcNAc-pNP derivatives are limited, research on related structures provides valuable insights. For example, in the context of β-1,4-galactosyltransferase I (β-1,4-GALT1), virtual screening of compound libraries has led to the discovery of novel inhibitors that are not substrate analogs. This highlights the potential of computational methods in designing inhibitors based on the GalNAcα(1-4)GlcNAc scaffold.

The following table summarizes the inhibitory activities of some rationally designed glycosidase inhibitors based on related monosaccharide scaffolds.

CompoundTarget EnzymeInhibition Constant (Ki)Reference
2-naphthyl β-D-GlcNAcβ-1,4-GalactosyltransferaseLow micromolar
Benzyl 2-butanamido-2-deoxy-α-D-galactosideCore 1 synthaseWeak inhibition
Bis-imidazolium saltsCore 2 and 3 GlcNAc-transferasesPotent and selective inhibition

Synthesis and Evaluation of Mechanistic Probes and Transition State Analogs

Mechanistic probes are invaluable tools for elucidating the catalytic mechanisms of enzymes. GalNAcα(1-4)GlcNAc-pNP can be chemically modified to create probes that report on enzyme activity or trap catalytic intermediates. The pNP group is particularly useful in this regard, as its release upon enzymatic cleavage can be monitored spectrophotometrically.

The synthesis of such probes often involves multi-step chemical reactions. For instance, the synthesis of related glycotopes for immunological studies has been achieved through stereoselective glycosylation reactions. Similar synthetic strategies could be employed to introduce reporter groups or reactive moieties onto the GalNAcα(1-4)GlcNAc-pNP structure.

The evaluation of these probes and analogs involves a combination of kinetic studies and structural biology techniques. Enzyme inhibition assays are used to determine the potency and mode of inhibition, while X-ray crystallography can provide detailed information about how the inhibitor binds to the enzyme's active site.

Investigation of Glycoclusters as Potential Inhibitors of Lectins and Enzymes

The "glycocluster effect" refers to the phenomenon where multivalent presentation of carbohydrate ligands leads to a significant enhancement in binding affinity to their corresponding protein receptors, such as lectins and enzymes. This principle has been widely exploited in the design of potent inhibitors.

Glycoclusters based on the GalNAcα(1-4)GlcNAc structure can be synthesized by attaching multiple copies of the disaccharide to a central scaffold. Various scaffolds, including peptides, dendrimers, and nanoparticles, have been used to create multivalent glycan displays. The resulting glycoclusters can then be evaluated for their ability to inhibit the binding of lectins or the activity of enzymes that recognize the GalNAcα(1-4)GlcNAc motif.

Research has shown that bi- to tetravalent glycoclusters presenting GlcNAc/GalNAc can act as effective inhibitors for a range of lectins, from plant agglutinins to human macrophage galactose-type lectins. The inhibitory potency of these glycoclusters is often dependent on the valency, the spatial arrangement of the carbohydrate ligands, and the nature of the scaffold.

The following table presents data on the inhibitory potency of various GalNAc-containing glycoclusters against different lectins.

Glycocluster StructureTarget LectinInhibitory Potency (IC50)Reference
Trivalent α-S-GalNAc on TPE scaffoldMacrophage Galactose-type Lectin (MGL)Enhanced binding and uptake
Bivalent GalNAc/GlcNAc clustersPlant AgglutininsIncreased affinity compared to monosaccharides
Multivalent GalNAc-Tyr glycopeptidesPlant and Human LectinsHigh-affinity binding

Future Research Directions and Translational Perspectives in Glycoscience

Expanding the Utility of GalNAcα(1-4)GlcNAc-pNP in Enzyme Discovery

The discovery of novel glycoside hydrolases (GHs) and glycosyltransferases (GTs) with unique specificities is crucial for understanding the complexities of the glycome and for developing new biotechnological tools. GalNAcα(1-4)GlcNAc-pNP serves as a specific probe for identifying enzymes that recognize and process the terminal α-GalNAc linkage.

Future efforts in enzyme discovery can leverage this substrate in several ways:

Metagenomic Screening: Functional metagenomic screening of environmental and host-associated microbial communities is a powerful approach for discovering novel enzyme activities. researchgate.net By using GalNAcα(1-4)GlcNAc-pNP as the sole or primary screening substrate, researchers can isolate clones expressing enzymes capable of hydrolyzing this specific linkage, which may be missed with more generic substrates. researchgate.netfrontiersin.org

Characterization of Unexplored Enzyme Families: Many putative glycosyl-processing enzymes identified through genomic sequencing remain uncharacterized. GalNAcα(1-4)GlcNAc-pNP can be employed in activity-based assays to functionally annotate these enzymes, thereby expanding our knowledge of the enzyme families involved in α-GalNAc metabolism.

Identifying Enzymes with Novel Regio- and Stereoselectivity: The α(1-4) linkage is less common than other glycosidic bonds, and enzymes that specifically act on this structure are of particular interest. Screening with GalNAcα(1-4)GlcNAc-pNP can lead to the discovery of enzymes with novel regio- and stereoselectivity, which could have significant applications in chemical synthesis.

A summary of potential enzyme classes discoverable using GalNAcα(1-4)GlcNAc-pNP is presented in Table 1.

Enzyme ClassPotential FunctionRelevance
α-N-AcetylgalactosaminidasesHydrolysis of terminal α-GalNAc residuesUnderstanding glycan degradation pathways, therapeutic enzyme development
α-1,4-N-AcetylgalactosaminyltransferasesSynthesis of α-1,4-GalNAc linkagesElucidating glycan biosynthesis, tools for glycoengineering
TransglycosylasesTransfer of GalNAcα(1-4)GlcNAc moietyChemoenzymatic synthesis of complex glycans

Application in High-Throughput Screening for Novel Glycan-Modifying Enzymes

High-throughput screening (HTS) is essential for the rapid identification of enzyme inhibitors and for directed evolution of enzymes with improved properties. nih.gov The chromogenic p-nitrophenyl group in GalNAcα(1-4)GlcNAc-pNP makes it highly suitable for HTS applications, as the release of p-nitrophenol upon enzymatic cleavage can be easily quantified spectrophotometrically. nih.gov

Future applications in HTS include:

Inhibitor Discovery: Screening large small-molecule libraries against specific α-N-acetylgalactosaminidases using GalNAcα(1-4)GlcNAc-pNP can identify potent and selective inhibitors. nih.gov Such inhibitors are valuable as chemical probes to study the biological roles of these enzymes and as potential therapeutic leads.

Directed Evolution of Glycosidases: Directed evolution campaigns can be performed to engineer existing glycosidases with altered substrate specificity or enhanced catalytic activity. GalNAcα(1-4)GlcNAc-pNP can be used in HTS to screen vast libraries of enzyme variants for desired traits.

Assay Development for Glycosyltransferases: While direct HTS for glycosyltransferases is more complex, coupled enzyme assays can be designed where the product of a glycosyltransferase reaction involving a GalNAcα(1-4)GlcNAc acceptor is subsequently cleaved by a specific glycosidase, releasing the chromogenic reporter from a modified GalNAcα(1-4)GlcNAc-pNP.

The key parameters for utilizing GalNAcα(1-4)GlcNAc-pNP in HTS are outlined in Table 2.

ParameterDescriptionAdvantage
Detection Method Colorimetric (Absorbance at 405 nm)Simple, cost-effective, and readily automated
Substrate Specificity High specificity for α-GalNAc processing enzymesReduces false positives from non-specific enzyme activity
Assay Format 96-, 384-, or 1536-well platesAmenable to robotic liquid handling and high-throughput plate readers

Advanced Structural Studies of Enzyme-Substrate Complexes

Understanding the molecular basis of enzyme-substrate recognition is fundamental for rational enzyme engineering and inhibitor design. Co-crystallization of enzymes with GalNAcα(1-4)GlcNAc-pNP or its non-hydrolyzable analogs can provide high-resolution structural insights into the enzyme's active site.

Future structural studies will focus on:

X-ray Crystallography: Obtaining crystal structures of α-N-acetylgalactosaminidases and α-1,4-N-acetylgalactosaminyltransferases in complex with GalNAcα(1-4)GlcNAc-pNP will reveal the key amino acid residues involved in substrate binding and catalysis. This information is invaluable for understanding the molecular basis of substrate specificity.

NMR Spectroscopy: Solution-state NMR techniques, such as saturation transfer difference (STD) NMR and transferred nuclear Overhauser effect spectroscopy (trNOESY), can be used to map the binding epitope of GalNAcα(1-4)GlcNAc-pNP when bound to an enzyme. These studies provide dynamic information about the enzyme-substrate interaction in solution.

Computational Modeling: Molecular docking and molecular dynamics simulations, guided by experimental structural data, can be used to predict the binding modes of GalNAcα(1-4)GlcNAc-pNP to homologous enzymes and to design novel substrates or inhibitors.

Integration with Systems Glycobiology and Glycoengineering Efforts

Systems glycobiology aims to understand the complex interplay of genes, proteins, and glycans that govern cellular processes. Glycoengineering, in turn, seeks to manipulate these processes for therapeutic or biotechnological purposes. oup.com GalNAcα(1-4)GlcNAc-pNP can be a valuable tool in these fields.

Future integration with these efforts includes:

Mapping Glycan-Processing Pathways: By using GalNAcα(1-4)GlcNAc-pNP as a probe in cell lysates or living cells, it may be possible to identify and characterize the enzymatic activities responsible for the metabolism of glycans containing the GalNAcα(1-4)GlcNAc motif.

Chemoenzymatic Synthesis of Complex Glycans: As a building block, GalNAcα(1-4)GlcNAc can be enzymatically transferred from a suitable donor to an acceptor molecule, or it can serve as an acceptor for further glycosylation by specific glycosyltransferases. nih.gov This chemoenzymatic approach allows for the controlled synthesis of complex glycans for functional studies. frontiersin.orgnih.gov

Glycoengineering of Therapeutic Proteins: The enzymes identified and characterized using GalNAcα(1-4)GlcNAc-pNP can be used to modify the glycosylation patterns of therapeutic proteins. For example, the addition or removal of terminal α-GalNAc residues can impact the immunogenicity, stability, and efficacy of biopharmaceuticals. oup.com

The potential applications of GalNAcα(1-4)GlcNAc-pNP in these advanced fields are summarized in Table 3.

FieldApplication of GalNAcα(1-4)GlcNAc-pNPPotential Impact
Systems Glycobiology Probe for identifying and quantifying specific glycosidase/glycosyltransferase activities in complex biological samples.Elucidation of glycan metabolic networks and their dysregulation in disease.
Glycoengineering Substrate for enzymes used in the chemoenzymatic synthesis of defined glycan structures on proteins and other biomolecules.Production of therapeutic proteins with optimized glycosylation profiles for improved efficacy and safety.

Q & A

Q. What is the structural significance of the β(1-4) linkage in GalNAcβ(1-4)GlcNAc-β-pNP, and how is it validated experimentally?

The β(1-4) linkage in GalNAcβ(1-4)GlcNAc-β-pNP mimics natural glycan structures found in glycosaminoglycans (e.g., hyaluronan) and glycoconjugates, enabling studies on glycan-protein interactions. Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy to confirm linkage stereochemistry and mass spectrometry (MS) to verify molecular weight and purity . High-performance liquid chromatography (HPLC) with >98% purity thresholds is critical for ensuring compound integrity in assays .

Q. What are the primary applications of GalNAcβ(1-4)GlcNAc-β-pNP in glycobiology research?

This compound serves as a synthetic substrate for:

  • Probing glycosidase specificity (e.g., β-N-acetylhexosaminidases) via enzymatic hydrolysis assays .
  • Studying glycan-binding proteins (lectins, antibodies) in cell adhesion and immune signaling .
  • Developing glycan microarrays or biosensors to map glycan-protein interaction networks .

Advanced Research Questions

Q. How can researchers design experiments to determine the substrate specificity of glycosidases using GalNAcβ(1-4)GlcNAc-β-pNP?

Experimental Design:

  • Enzyme Kinetics: Measure hydrolysis rates (e.g., via colorimetric p-nitrophenol release) under varying pH, temperature, and substrate concentrations. Compare with structurally related substrates (e.g., Galβ(1-3)GlcNAc-β-pNP) to assess linkage specificity .
  • Inhibitor Studies: Use transition-state analogs (e.g., thioglycosides) to evaluate active-site interactions.
  • Structural Analysis: Co-crystallize the enzyme with the substrate to resolve binding modes via X-ray crystallography . Key Controls: Include negative controls (e.g., heat-inactivated enzymes) and reference standards (e.g., known substrates like GlcNAc-β-pNP) .

Q. How can contradictory results in enzymatic hydrolysis assays using GalNAcβ(1-4)GlcNAc-β-pNP be resolved?

Contradictions may arise from enzyme source variability (e.g., microbial vs. mammalian glycosidases) or experimental conditions. Strategies include:

  • Orthogonal Validation: Confirm hydrolysis products using HPLC-MS or capillary electrophoresis .
  • Enzyme Purity: Verify enzyme preparation purity via SDS-PAGE and activity assays against benchmark substrates.
  • Environmental Factors: Test pH, ionic strength, and co-factor requirements, as some glycosidases require divalent cations (e.g., Ca²⁺) .
  • Comparative Studies: Use homologous enzymes (e.g., Talaromyces flavus β-N-acetylhexosaminidase) to assess conserved vs. species-specific activity .

Q. What advanced techniques are optimal for characterizing the stability of GalNAcβ(1-4)GlcNAc-β-pNP under diverse experimental conditions?

  • Stability Assays: Incubate the compound in buffers at varying pH (2–9) and temperatures (4–37°C). Monitor degradation via time-course HPLC analysis .
  • Lyophilization Testing: Assess recovery rates post-lyophilization using NMR to detect structural changes .
  • Long-Term Storage: Use accelerated stability studies (40°C/75% relative humidity) to predict shelf-life, with LC-MS to identify decomposition products .

Q. How can GalNAcβ(1-4)GlcNAc-β-pNP be utilized to study glycan remodeling in disease models?

Methodology:

  • Cell-Based Assays: Treat disease-model cells (e.g., cancer or immune cells) with the compound and track glycan incorporation via metabolic labeling (e.g., azide-tagged analogs) and click chemistry .
  • Glycosidase Profiling: Compare hydrolysis rates in diseased vs. healthy tissue lysates to identify dysregulated enzymes .
  • In Vivo Imaging: Conjugate the compound to fluorescent probes for real-time tracking of glycan processing in model organisms .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing glycosidase kinetic data derived from GalNAcβ(1-4)GlcNAc-β-pNP assays?

  • Nonlinear Regression: Fit data to the Michaelis-Menten model using software (e.g., GraphPad Prism) to calculate KmK_m and VmaxV_{max}.
  • Error Analysis: Report standard deviations from triplicate experiments and use ANOVA for cross-substrate comparisons .
  • Thermodynamic Parameters: Calculate activation energy (EaE_a) via Arrhenius plots for temperature-dependent studies .

Q. How can researchers address low signal-to-noise ratios in glycan-binding assays using GalNAcβ(1-4)GlcNAc-β-pNP?

  • Optimize Detection: Use high-sensitivity fluorophores (e.g., FITC) or surface plasmon resonance (SPR) for low-abundance targets .
  • Blocking Agents: Pre-treat assay plates with BSA or casein to reduce nonspecific binding.
  • Signal Amplification: Employ enzyme-linked systems (e.g., horseradish peroxidase conjugates) for enhanced detection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.